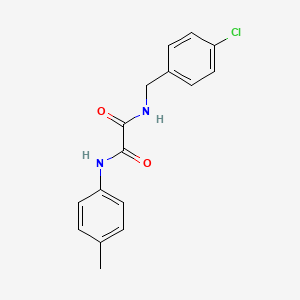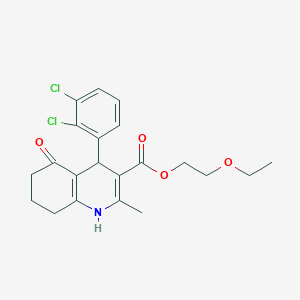![molecular formula C14H12Cl2N2OS B4935043 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide, also known as DPEBA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has shown promise in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases. In
作用機序
The mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can induce apoptosis in cancer cells and protect against oxidative stress-induced cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis. Inflammatory cells, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide can protect against oxidative stress-induced cell death and improve cognitive function.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is its small size, which allows it to easily cross cell membranes and reach its target. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to be stable in various conditions, making it a reliable tool for scientific research. However, one limitation of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is its potential toxicity, as it can cause cell death at high concentrations. As with any chemical compound, caution should be exercised when handling and using 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide in lab experiments.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide. One area of interest is the development of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide and its potential applications in various areas of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide in humans.
Conclusion:
In conclusion, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has shown promise in various areas of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. Its small size and stability make it a reliable tool for scientific research, but caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide and its potential applications in various areas of scientific research.
合成法
The synthesis of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-pyridinylthio)ethylamine in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation, resulting in the formation of 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide as a white solid.
科学的研究の応用
2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been studied for its potential applications in various areas of scientific research. One area of interest is cancer treatment, as 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide has shown promise in the treatment of neurodegenerative diseases, as it can protect against oxidative stress-induced cell death.
特性
IUPAC Name |
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-4-5-11(12(16)9-10)14(19)18-7-8-20-13-3-1-2-6-17-13/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNGYFVBDYCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)



![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)


![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)